molecular formula C18H18N2O2S2 B3621771 1,4-bis[3-(2-thienyl)acryloyl]piperazine

1,4-bis[3-(2-thienyl)acryloyl]piperazine

Cat. No.: B3621771
M. Wt: 358.5 g/mol
InChI Key: QEWGHXFAWVSEED-KQQUZDAGSA-N
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Description

1,4-Bis[3-(2-thienyl)acryloyl]piperazine is a piperazine-derived compound featuring dual thienyl-acryloyl substituents. Piperazine derivatives are widely explored for applications in polymer chemistry, pharmaceuticals, and materials science due to their versatility in synthesis and functionalization .

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-[4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-17(7-5-15-3-1-13-23-15)19-9-11-20(12-10-19)18(22)8-6-16-4-2-14-24-16/h1-8,13-14H,9-12H2/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWGHXFAWVSEED-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CS2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CCN(C1)C(=O)/C=C/C2=CC=CS2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Piperazine derivatives vary significantly based on substituents, which dictate their physical, chemical, and biological properties:

Compound Name Substituents Key Structural Features
1,4-Bis[3-(2-thienyl)acryloyl]piperazine Thienyl-acryloyl groups Conjugated system via thiophene rings; potential for enhanced π-π interactions
1,4-Bis(methacryloyl)piperazine Methacryloyl groups Polymerizable vinyl groups; forms cross-linked networks
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Dithiocarbamate-aminopropyl chains Chelating sulfur atoms; anti-tumor activity
1,4-Bis(2-hydroxyethyl)piperazine Hydroxyethyl groups Hydrophilic; used as a chemical intermediate
1,4-Bis(acryloyl)piperazine Acryloyl groups High reactivity in radical polymerization; cross-linking agent

Functional and Application Differences

  • Polymer Chemistry :
    • Methacryloyl and acryloyl derivatives form thermally stable polymers (degradation onset: 250–300°C) for cross-linking agents .
    • 1,4-Bis[3-(2-thienyl)acryloyl]piperazine’s thienyl groups may improve conductivity in conjugated polymers, though direct data is lacking.
  • Pharmaceuticals: Dithiocarbamate derivatives exhibit anti-tumor activity (e.g., 90% inhibition of HL-60 cells) . Thienyl-containing piperazines (e.g., ) target melanocortin receptors, highlighting structural versatility for drug design.
  • Materials Science :
    • Hydroxyethyl and acryloyl derivatives serve as intermediates or cross-linkers in membranes and coatings .

Key Research Findings

  • Green Synthesis : Maghnite catalysts enable solvent-free, high-yield synthesis of methacryloyl derivatives, emphasizing sustainability .
  • Biological Activity : Dithiocarbamate derivatives show structure-activity relationships, with anti-tumor efficacy linked to dithiocarbamate side chains .
  • Electrochemical Applications : Acryloyl-piperazine cross-linkers enhance anion conductivity in water electrolysis membranes (e.g., 10 mS/cm at 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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